Cas no 1803837-96-8 (3,4-Dichloropyridine-2-acetic acid)

3,4-Dichloropyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3,4-Dichloropyridine-2-acetic acid
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- インチ: 1S/C7H5Cl2NO2/c8-4-1-2-10-5(7(4)9)3-6(11)12/h1-2H,3H2,(H,11,12)
- InChIKey: TVDRHHXCXGBCBL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CN=C1CC(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
3,4-Dichloropyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007170-250mg |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 250mg |
$980.00 | 2022-04-02 | |
Alichem | A029007170-500mg |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 500mg |
$1,735.55 | 2022-04-02 | |
Alichem | A029007170-1g |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 1g |
$2,923.95 | 2022-04-02 |
3,4-Dichloropyridine-2-acetic acid 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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8. Book reviews
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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10. Book reviews
3,4-Dichloropyridine-2-acetic acidに関する追加情報
Comprehensive Overview of 3,4-Dichloropyridine-2-acetic acid (CAS No. 1803837-96-8): Properties, Applications, and Industry Insights
3,4-Dichloropyridine-2-acetic acid (CAS No. 1803837-96-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated pyridine derivative is characterized by its unique molecular structure, combining a pyridine ring with acetic acid and dichloro substitutions at the 3 and 4 positions. Its chemical formula, C7H5Cl2NO2, reflects its potential as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents, aligning with current trends in precision medicine and sustainable agriculture.
The compound's physicochemical properties make it particularly valuable in modern synthetic workflows. With a molecular weight of 206.03 g/mol, 3,4-Dichloropyridine-2-acetic acid typically appears as a white to off-white crystalline powder. Its solubility profile—moderate in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) but limited in water—makes it suitable for various organic synthesis applications. These characteristics have positioned it as a key building block in the creation of more complex molecules, especially in the development of heterocyclic compounds, which are crucial in addressing current challenges in drug discovery and material science.
In the pharmaceutical sector, 3,4-Dichloropyridine-2-acetic acid serves as a critical intermediate for the synthesis of potential therapeutic agents. Recent studies highlight its utility in constructing molecules with potential anti-inflammatory and antimicrobial properties, addressing growing concerns about antibiotic resistance and chronic inflammatory diseases. The compound's pyridine-acetic acid moiety allows for diverse chemical modifications, enabling researchers to fine-tune biological activity—a feature particularly relevant in today's era of personalized medicine and targeted drug delivery systems.
The agrochemical industry has also recognized the value of this compound, especially in developing next-generation crop protection solutions. As global agriculture faces pressures from climate change and evolving pest resistance, 3,4-Dichloropyridine-2-acetic acid derivatives are being investigated for their potential as herbicide safeners and plant growth regulators. Its structural features allow for the creation of compounds that can interact selectively with plant biochemical pathways, offering solutions that align with the increasing demand for environmentally friendly agricultural chemicals.
From a synthetic chemistry perspective, the compound's reactivity patterns present numerous opportunities for innovation. The dichloropyridine core offers distinct sites for nucleophilic substitution reactions, while the acetic acid group provides a handle for further derivatization through esterification, amidation, or reduction. These features make it a valuable scaffold in medicinal chemistry and material science, particularly in the design of molecules with specific electronic or steric properties. Recent publications have demonstrated its utility in metal-organic frameworks (MOFs) and catalysts, expanding its applications beyond traditional organic synthesis.
Quality control and analytical characterization of 3,4-Dichloropyridine-2-acetic acid typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical and agrochemical applications. The growing emphasis on green chemistry has also spurred research into more sustainable production methods for this intermediate, including catalytic processes and biocatalytic approaches that minimize waste and energy consumption.
Market trends indicate rising demand for specialized intermediates like 3,4-Dichloropyridine-2-acetic acid, driven by the expansion of the pharmaceutical and agrochemical sectors in emerging economies. The compound's versatility makes it particularly valuable in the development of patented chemical entities, where customized building blocks are essential for creating novel molecular architectures. As intellectual property landscapes become more competitive, the strategic importance of such intermediates continues to grow, with manufacturers focusing on process optimization and scale-up capabilities to meet industry needs.
Safety considerations for handling 3,4-Dichloropyridine-2-acetic acid follow standard laboratory protocols for organic compounds. Proper personal protective equipment (PPE), including gloves and safety glasses, is recommended when working with this material. While not classified as highly hazardous, prudent laboratory practices suggest working in a fume hood and avoiding unnecessary exposure—precautions that align with the broader industry movement toward responsible chemical management and workplace safety standards.
Future research directions for 3,4-Dichloropyridine-2-acetic acid are likely to focus on expanding its applications in drug discovery and material science. The compound's potential as a precursor for bioactive molecules and functional materials remains largely untapped, offering opportunities for innovation in areas such as cancer therapeutics, neurological disorders, and advanced materials. As synthetic methodologies continue to advance, particularly in C-H activation and photocatalysis, new pathways for modifying this versatile scaffold are expected to emerge, further enhancing its utility across multiple scientific disciplines.
In conclusion, 3,4-Dichloropyridine-2-acetic acid (CAS No. 1803837-96-8) represents a valuable chemical entity with broad applications in pharmaceutical and agrochemical research. Its unique structural features, combined with growing industry needs for specialized intermediates, position it as an important compound in contemporary synthetic chemistry. As research continues to uncover new applications and synthetic routes, this molecule is poised to play an increasingly significant role in addressing some of the most pressing challenges in healthcare and agriculture, making it a compound worthy of attention from researchers and industry professionals alike.
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